2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid
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Overview
Description
2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid is a complex organic compound that features a thiophene ring, an amino group, and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2-((2-(Methyl(thiophen-3-ylmethyl)amino)-2-oxoethyl)thio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H15NO3S2 |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-[2-[methyl(thiophen-3-ylmethyl)amino]-2-oxoethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H15NO3S2/c1-8(11(14)15)17-7-10(13)12(2)5-9-3-4-16-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |
InChI Key |
PBKSUVQRUKLBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC(=O)N(C)CC1=CSC=C1 |
Origin of Product |
United States |
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